4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone
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Overview
Description
4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone is a synthetic organic compound with the molecular formula C18H20N2O3. This compound is characterized by the presence of an isoindolinone core, which is a bicyclic structure containing a lactam ring fused to a benzene ring. The compound also features a 3,4-dimethoxyphenethyl group and an amino group attached to the isoindolinone core. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: The synthesis begins with the formation of the isoindolinone core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenethyl Group: The next step involves the introduction of the 3,4-dimethoxyphenethyl group. This can be accomplished through a Friedel-Crafts alkylation reaction, where the isoindolinone core is reacted with 3,4-dimethoxyphenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The final step is the introduction of the amino group. This can be achieved through a nucleophilic substitution reaction, where the intermediate product is reacted with ammonia or an amine under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group in the isoindolinone core to form alcohols or other reduced products.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. It can be used in cell culture studies to investigate its effects on various biological pathways.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its potential pharmacological activities make it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone can be compared with other similar compounds, such as:
Thalidomide: Thalidomide is a well-known isoindolinone derivative with immunomodulatory and anti-inflammatory properties. It has a similar core structure but different substituents, leading to distinct biological activities.
Lenalidomide: Lenalidomide is another isoindolinone derivative with anticancer and immunomodulatory activities. It is structurally similar to thalidomide but has modifications that enhance its therapeutic effects.
Pomalidomide: Pomalidomide is a third-generation derivative of thalidomide with improved efficacy and safety profiles. It shares structural similarities with this compound but has different substituents that confer unique properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-amino-2-[2-(3,4-dimethoxyphenyl)ethyl]-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-7-6-12(10-17(16)23-2)8-9-20-11-14-13(18(20)21)4-3-5-15(14)19/h3-7,10H,8-9,11,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBXOYMBFVBONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C2=O)C=CC=C3N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665884 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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